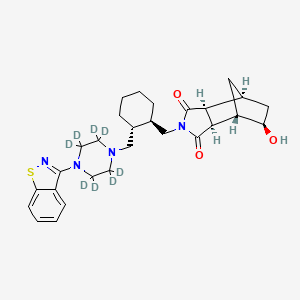

Lurasidone Metabolite 14283 D8

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H36N4O3S |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

(1S,2S,6R,7S,8R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22+,24-,25+/m0/s1/i9D2,10D2,11D2,12D2 |

InChI Key |

JVTNTCYRWHASTQ-GJWDYXDKSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@H]5C[C@@H]([C@H]4C3=O)[C@@H](C5)O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H] |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Pathway of Lurasidone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lurasidone is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia and bipolar depression. A comprehensive understanding of its metabolic fate is critical for optimizing therapeutic efficacy, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides a detailed examination of the metabolic pathways of lurasidone, focusing on the enzymatic processes, the resulting metabolites, and the experimental methodologies used to elucidate these transformations. The narrative emphasizes the central role of Cytochrome P450 3A4 (CYP3A4) in its biotransformation, the clinical relevance of its active metabolites, and the factors that contribute to inter-individual variability in its pharmacokinetics.

Introduction: The Clinical Imperative for Understanding Lurasidone Metabolism

Lurasidone exerts its therapeutic effects through a unique combination of high-affinity antagonism at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, alongside partial agonism at 5-HT1A receptors.[1] Unlike many other antipsychotics, it has minimal affinity for histaminic H1 and muscarinic M1 receptors, which contributes to its favorable profile regarding weight gain and metabolic disturbances.[1][2]

The clinical activity of lurasidone is primarily attributed to the parent drug itself.[3] However, its disposition and clearance from the body are almost entirely dependent on hepatic metabolism. Therefore, a granular understanding of its metabolic pathways is not merely an academic exercise; it is fundamental to predicting its behavior in diverse patient populations and in the context of polypharmacy. The extensive metabolism by a single enzyme isoform, CYP3A4, makes lurasidone susceptible to significant pharmacokinetic variations due to genetic polymorphisms, co-administered medications, and even dietary factors.[4][5][6]

Primary Biotransformation Pathways of Lurasidone

The metabolism of lurasidone is extensive and predominantly mediated by the hepatic enzyme CYP3A4.[3][6][7] In vitro studies have confirmed that other CYP isoforms such as CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP2E1 are not significantly involved in its metabolism.[3] The major biotransformation routes can be categorized into several key oxidative reactions.[3][7][8][9]

The principal metabolic pathways are:

-

Oxidative N-dealkylation: This process involves the cleavage of the alkyl group from the piperazine nitrogen atom.[9]

-

Hydroxylation of the norbornane ring: The addition of a hydroxyl (-OH) group to the bicyclic norbornane moiety of the lurasidone molecule.[3][8][9] This pathway is particularly significant as it leads to the formation of active metabolites.

-

S-oxidation: The oxidation of the sulfur atom within the benzisothiazole ring structure.[3][7][9]

-

Reductive Cleavage and S-methylation: A more minor pathway involves the reductive cleavage of the isothiazole ring, which is then followed by S-methylation.[7][9]

Caption: Core metabolic reactions of Lurasidone catalyzed by CYP3A4.

Lurasidone Metabolites: A Profile of Activity

The biotransformation of lurasidone results in a series of metabolites, some of which retain pharmacological activity. The characterization of these metabolites is crucial for understanding the overall clinical effect and duration of action of the drug. Lurasidone is metabolized into two active metabolites and two major non-active metabolites.[3][8]

| Metabolite ID | Precursor Pathway | Pharmacological Activity | Relative Plasma Concentration |

| ID-14283 | Norbornane Ring Hydroxylation | Active | Main active metabolite, ~4% of circulating drug-related components[9] |

| ID-14326 | Norbornane Ring Hydroxylation | Active | Present at lower concentrations than ID-14283[9] |

| ID-20219 | Oxidative N-dealkylation | Inactive | Major inactive metabolite, ~24% of circulating components[9] |

| ID-20220 | Hydroxylation of ID-20219 | Inactive | Major inactive metabolite, ~11% of circulating components[9] |

| ID-11614 | Oxidative N-dealkylation | Inactive | Inactive N-dealkylation product[9] |

The two primary active metabolites, ID-14283 and ID-14326, are stereoisomers formed by hydroxylation of the norbornane ring.[9] Of these, ID-14283 is considered the most significant, reaching pharmacologically relevant concentrations in plasma.[9][10] The major inactive metabolites, ID-20219 and ID-20220, are products of the N-dealkylation pathway.[8][9]

Caption: Transformation of Lurasidone into its primary active and inactive metabolites.

Experimental Protocols for Elucidating Lurasidone Metabolism

The characterization of lurasidone's metabolic pathways relies on a combination of robust in vitro and in vivo experimental models. These protocols are designed not only to identify metabolites but also to quantify reaction kinetics and pinpoint the enzymes responsible.

In Vitro Metabolism Analysis using Human Liver Microsomes (HLM)

-

Causality and Objective: HLMs are subcellular fractions of hepatocytes that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 superfamily. This system is the gold standard for initial metabolic profiling and reaction phenotyping. The objective is to determine the metabolic stability of lurasidone and identify the specific CYP enzymes responsible for its biotransformation.

-

Step-by-Step Protocol:

-

Preparation: A reaction mixture is prepared in a microcentrifuge tube containing phosphate buffer (pH 7.4), pooled HLM (e.g., 0.5 mg/mL), and lurasidone (e.g., 1 µM).

-

Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes to allow components to reach thermal equilibrium.

-

Reaction Initiation: The metabolic reaction is initiated by adding the critical cofactor, NADPH (e.g., 1 mM final concentration). For control (non-metabolizing) samples, water is added instead.

-

Enzyme Inhibition (Phenotyping): To confirm the role of CYP3A4, parallel incubations are conducted in the presence of a potent and specific CYP3A4 inhibitor, such as ketoconazole (e.g., 1 µM). A significant reduction in lurasidone metabolism in the presence of the inhibitor validates the enzyme's involvement.

-

Incubation: The reaction proceeds at 37°C in a shaking water bath. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is quenched by adding an ice-cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification. This step also serves to precipitate proteins.

-

Sample Processing: Samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and metabolites, is transferred for analysis.

-

Analysis: The concentration of lurasidone and the presence of its metabolites are determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The high sensitivity and specificity of LC-MS/MS allow for precise quantification and structural elucidation of metabolic products.[11]

-

In Vivo Pharmacokinetic and Excretion Studies

-

Causality and Objective: While in vitro systems are excellent for mechanistic studies, in vivo models (e.g., Sprague-Dawley rats or human clinical trials) are essential to understand the complete Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[12] The objective is to quantify the exposure of lurasidone and its metabolites over time and to determine the primary routes and extent of excretion.

-

Step-by-Step Protocol:

-

Dosing: A cohort of subjects (animal or human) is administered a single dose of lurasidone. To trace the drug and all its metabolites, radiolabeled [14C]-lurasidone is often used in preclinical and early clinical studies.

-

Sample Collection: Blood samples are collected at predetermined time points post-dose. Simultaneously, urine and feces are collected over a prolonged period (e.g., 7-10 days) to ensure a complete mass balance assessment.

-

Plasma Processing: Blood samples are processed to plasma, and protein precipitation is performed as described for the in vitro protocol.

-

Excreta Processing: Urine samples are typically analyzed directly or after enzymatic hydrolysis (to detect conjugated metabolites). Feces are homogenized and extracted with appropriate solvents.

-

Quantification: Total radioactivity in all matrices is measured using liquid scintillation counting to determine the percentage of the dose recovered. The concentrations of lurasidone and its key metabolites in plasma and excreta are quantified by LC-MS/MS.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), T½ (Half-life), and Clearance using software like NONMEM®.[13]

-

Caption: Standard experimental workflows for studying drug metabolism.

Factors Influencing Lurasidone Metabolism and Clinical Implications

CYP3A4 Inhibition and Induction

Given that lurasidone is almost exclusively metabolized by CYP3A4, its plasma concentrations are highly sensitive to co-administered drugs that inhibit or induce this enzyme.[4][5]

-

Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin, ritonavir) can significantly increase lurasidone exposure, elevating the risk of adverse effects. Co-administration is contraindicated.[4]

-

Moderate CYP3A4 Inhibitors (e.g., diltiazem, fluconazole) require a dose reduction of lurasidone, typically to half the original dose.[5]

-

Strong CYP3A4 Inducers (e.g., rifampin, carbamazepine, St. John's wort) can drastically decrease lurasidone plasma levels, potentially leading to a loss of efficacy. This combination is also contraindicated.[4]

-

Dietary Factors: Grapefruit and grapefruit juice are known inhibitors of intestinal CYP3A4 and should be avoided by patients taking lurasidone.[4]

Genetic Polymorphisms

Genetic variability in the CYP3A4 gene can lead to differences in enzyme activity, thereby affecting lurasidone clearance. For instance, carriers of the CYP3A4 rs2242480 CC genotype have been shown to have significantly lower apparent clearance of lurasidone compared to those with TC or TT genotypes, suggesting that lower doses may be needed in this subpopulation to achieve the desired therapeutic effect.[14]

Excretion of Lurasidone and its Metabolites

Following extensive metabolism, the resulting products are primarily eliminated from the body via the fecal route. After a single dose of radiolabeled lurasidone, approximately 80% of the radioactivity is recovered in the feces, while about 9% is found in the urine.[3][5][8] This indicates that hepatobiliary excretion is the dominant pathway for clearance.

Conclusion

The metabolic pathway of lurasidone is a well-defined process dominated by CYP3A4-mediated oxidation. The primary reactions of N-dealkylation and norbornane ring hydroxylation lead to a series of inactive and active metabolites, respectively, which are then cleared predominantly through the feces. The heavy reliance on a single metabolic enzyme makes lurasidone a clear example of a drug whose clinical use must be guided by a thorough understanding of potential drug-drug interactions and, increasingly, pharmacogenetic factors. The experimental protocols detailed herein represent the standard methodologies that form the basis of this understanding, providing a self-validating system for characterizing the metabolic fate of new chemical entities in drug development. For the practicing scientist, this knowledge is paramount for interpreting preclinical data and designing informative clinical trials.

References

-

Title: Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) Source: U.S. Food and Drug Administration (accessdata.fda.gov) URL: [Link]

-

Title: Lurasidone Pharmacokinetics Source: Psychopharmacology Institute URL: [Link]

-

Title: Lurasidone and risk of metabolic syndrome: results from short and long-term studies in patients with bipolar depression - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: The impacts of CYP3A4 genetic polymorphism and drug interactions on the metabolism of lurasidone - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Metabolic effects of lurasidone from short-term trials 16,17 - ResearchGate Source: ResearchGate URL: [Link]

-

Title: The impact of CYP3A4 rs2242480 on oral lurasidone: A population pharmacokinetic model and exposure-efficacy analysis in Chinese bipolar depression patients - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Lurasidone - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Lurasidone: Psychopharmacology, Side Effects and Clinical Pearls - Psych Scene Hub Source: Psych Scene Hub URL: [Link]

-

Title: Lurasidone - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

-

Title: Population Pharmacokinetics of Lurasidone in Healthy Subjects and Subjects with Schizophrenia - PAGE Meeting Source: PAGE Meeting URL: [Link]

-

Title: Pharmacokinetics of lurasidone, a novel atypical anti-psychotic drug, in rats - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Lurasidone Pharmacokinetics | Psychopharmacology Institute Source: Psychopharmacology Institute URL: [Link]

-

Title: Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes - MDPI Source: MDPI URL: [Link]

-

Title: Impact of Lurasidone on Metabolic Parameters and Prolactin Levels Based on Differences of Psychiatric Diagnosis, Dosage, and Introducing Methods: An Observational Study - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Impact of lurasidone and other antipsychotics on body weight | IJGM - Dove Medical Press Source: Dove Medical Press URL: [Link]

Sources

- 1. Impact of Lurasidone on Metabolic Parameters and Prolactin Levels Based on Differences of Psychiatric Diagnosis, Dosage, and Introducing Methods: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]

- 4. psychscenehub.com [psychscenehub.com]

- 5. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lurasidone - Wikipedia [en.wikipedia.org]

- 10. caymanchem.com [caymanchem.com]

- 11. The impacts of CYP3A4 genetic polymorphism and drug interactions on the metabolism of lurasidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of lurasidone, a novel atypical anti-psychotic drug, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Population Pharmacokinetics of Lurasidone in Healthy Subjects and Subjects with Schizophrenia [page-meeting.org]

- 14. The impact of CYP3A4 rs2242480 on oral lurasidone: A population pharmacokinetic model and exposure-efficacy analysis in Chinese bipolar depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Nuances of Lurasidone's Active Metabolites: A Technical Guide for Researchers

Foreword: Beyond the Parent Compound – Unraveling the Contributions of Lurasidone's Biologically Active Derivatives

In the landscape of atypical antipsychotics, lurasidone has carved a distinct niche, demonstrating efficacy in the treatment of schizophrenia and bipolar depression.[1][2] Its unique receptor binding profile, characterized by high affinity for dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, coupled with partial agonism at 5-HT1A receptors and minimal interaction with histaminergic H1 and muscarinic M1 receptors, is believed to underpin its therapeutic effects and favorable side-effect profile.[2][3] However, a comprehensive understanding of lurasidone's in vivo pharmacology necessitates a deeper exploration beyond the parent molecule. Following administration, lurasidone undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, giving rise to several metabolites.[2][4] Among these, two have been identified as pharmacologically active: ID-14283 and ID-14326.[5][6] This technical guide provides an in-depth examination of the pharmacological profiles of these active metabolites, offering a comparative analysis with lurasidone to elucidate their potential contributions to the overall clinical efficacy and tolerability of the drug. For researchers and drug development professionals, a thorough characterization of active metabolites is not merely an academic exercise; it is a critical component of understanding a drug's complete mechanism of action, predicting potential drug-drug interactions, and informing the development of next-generation therapeutics.

Metabolic Pathways and Pharmacokinetic Profile of Lurasidone and its Active Metabolites

Lurasidone is extensively metabolized in the liver, with the primary routes of biotransformation being oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[7][8] These processes lead to the formation of a number of metabolites, with ID-14283 and ID-14326 being the two principal active derivatives.[5][6]

ID-14283 , a product of hydroxylation of the norbornane ring, is considered the major active metabolite, reaching pharmacologically relevant concentrations in the bloodstream.[4] Its exposure is significant, estimated to be approximately 23-29% of the parent lurasidone concentration in terms of Cmax and AUC24.[9] In contrast, ID-14326 , another hydroxylated metabolite, is present at much lower levels, representing only 2-4% of lurasidone's Cmax and AUC24.[9] It is important to note that while lurasidone itself constitutes about 11% of the circulating drug-related material in blood, its main active metabolite, ID-14283, accounts for approximately 4%.[4]

This pharmacokinetic disparity underscores the importance of characterizing the pharmacological activity of ID-14283, as its substantial presence suggests a meaningful contribution to the overall therapeutic effect of lurasidone.

Figure 1: Simplified metabolic pathway of lurasidone highlighting the formation of its active metabolites.

Comparative Receptor Binding Profiles

| Receptor | Lurasidone (Ki, nM) | ID-14283 | ID-14326 |

| Dopamine D2 | 1.6 | Pharmacologically active | Pharmacologically active |

| Serotonin 5-HT2A | 2.0 | Pharmacologically active | Pharmacologically active |

| Serotonin 5-HT7 | 0.5 | Pharmacologically active | Pharmacologically active |

| Serotonin 5-HT1A | 6.8 (Partial Agonist) | Pharmacologically active | Pharmacologically active |

| Adrenergic α2C | 10.8 | Data not available | Data not available |

| Histamine H1 | >1000 | Data not available | Data not available |

| Muscarinic M1 | >1000 | Data not available | Data not available |

Table 1: Receptor Binding Affinities (Ki) of Lurasidone. Data for active metabolites are qualitative based on available literature.[3][5][6]

Lurasidone exhibits high affinity for D2, 5-HT2A, and 5-HT7 receptors, and acts as a partial agonist at the 5-HT1A receptor.[3] Its negligible affinity for H1 and M1 receptors is a key factor in its favorable side-effect profile, minimizing the risk of sedation, weight gain, and anticholinergic effects.[3][4] The active metabolites, ID-14283 and ID-14326, are also known to be pharmacologically active, suggesting they share some of the receptor binding characteristics of the parent compound.[5][6] However, without specific Ki values, the precise contribution of each metabolite to the overall receptor occupancy and downstream signaling in vivo remains an area for further investigation.

Functional Activity at Key Receptors

Beyond receptor affinity, understanding the functional activity (i.e., antagonist, agonist, partial agonist) of lurasidone and its metabolites at these receptors is crucial for elucidating their pharmacological effects.

-

Dopamine D2 Receptor: Lurasidone acts as a potent antagonist at the D2 receptor, a hallmark of antipsychotic efficacy.[3] The active metabolites are also presumed to share this D2 antagonist activity, contributing to the overall dopaminergic blockade.

-

Serotonin 5-HT2A Receptor: Similar to its action at D2 receptors, lurasidone is a potent 5-HT2A receptor antagonist. This property is thought to contribute to its atypical antipsychotic profile, potentially mitigating extrapyramidal symptoms and improving negative symptoms and cognitive function.

-

Serotonin 5-HT7 Receptor: Lurasidone is a high-affinity antagonist at the 5-HT7 receptor.[3] Blockade of this receptor has been implicated in the pro-cognitive and antidepressant-like effects of some antipsychotics.

-

Serotonin 5-HT1A Receptor: Lurasidone exhibits partial agonism at the 5-HT1A receptor.[3] This action is believed to contribute to its anxiolytic and antidepressant properties.

Figure 2: Functional activities of lurasidone and its active metabolites at key neurotransmitter receptors.

Experimental Protocols for Pharmacological Characterization

To ensure the scientific integrity and reproducibility of the data presented, it is essential to outline the standard experimental methodologies used to characterize the pharmacological profiles of compounds like lurasidone and its metabolites.

Radioligand Binding Assays

Objective: To determine the affinity of a test compound for a specific receptor.

Principle: This technique measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki (inhibition constant) is then calculated from the IC50 value and represents the affinity of the compound for the receptor.

Step-by-Step Methodology:

-

Receptor Preparation:

-

Cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.

-

Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

A fixed concentration of the radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors).

-

Varying concentrations of the unlabeled test compound (lurasidone or its metabolites).

-

The receptor membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand for the receptor.

-

The plates are incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter plate using a cell harvester.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation cocktail is added to each well of the filter plate.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.

-

The data are then fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: A generalized workflow for a radioligand binding assay.

Cell-Based Functional Assays

Objective: To determine the functional activity of a test compound at a specific G-protein coupled receptor (GPCR).

Principle: These assays measure the downstream signaling events that occur upon receptor activation or inhibition. For Gs- or Gi-coupled receptors, this often involves measuring changes in intracellular cyclic AMP (cAMP) levels.

Step-by-Step Methodology (cAMP Assay for a Gi-Coupled Receptor, e.g., D2):

-

Cell Culture:

-

A cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing the human D2 receptor) is cultured to an appropriate density.

-

-

Assay Procedure:

-

Cells are harvested and seeded into a 96- or 384-well plate.

-

The cells are then treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

To stimulate cAMP production, an adenylyl cyclase activator such as forskolin is added.

-

Varying concentrations of the test compound (lurasidone or its metabolites) are added to the wells.

-

For antagonist activity, a fixed concentration of an agonist (e.g., dopamine) is also added. For agonist or partial agonist activity, the test compound is added alone.

-

The plates are incubated for a specific time at a controlled temperature.

-

-

cAMP Detection:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a variety of methods, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where a fluorescently labeled cAMP tracer competes with the sample cAMP for binding to an anti-cAMP antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay format for quantifying cAMP.

-

Reporter Gene Assays: Where the expression of a reporter gene (e.g., luciferase) is under the control of a cAMP-responsive element.

-

-

-

Data Analysis:

-

The data are normalized to the control wells (e.g., forskolin alone).

-

For antagonist activity, the IC50 value is determined by fitting the data to a dose-response curve.

-

For agonist or partial agonist activity, the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy (Emax) are determined.

-

Concluding Remarks and Future Directions

The pharmacological profile of lurasidone is a composite of the activities of the parent drug and its active metabolites. While lurasidone itself has been extensively characterized, a comprehensive, quantitative understanding of the receptor binding and functional activities of its primary active metabolite, ID-14283, and to a lesser extent, ID-14326, remains a critical area for further research. Such data would provide a more complete picture of the in vivo pharmacology of lurasidone, potentially explaining inter-individual variability in response and side effects, and informing the development of future antipsychotic agents with improved therapeutic profiles. As drug development continues to move towards a more nuanced understanding of drug action, the detailed characterization of active metabolites will undoubtedly play an increasingly important role.

References

-

In silico Pharmacological and Toxicological Profiling of Lurasidone-related Substances, and their Impact on Lurasidone Safety. (URL: [Link])

-

An update of the preclinical profile of lurasidone. (URL: [Link])

-

Lurasidone - Wikipedia. (URL: [Link])

-

Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. (URL: [Link])

-

Lurasidone. (URL: [Link])

-

Lurasidone - StatPearls - NCBI Bookshelf. (URL: [Link])

-

Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. (URL: [Link])

-

Critical appraisal of lurasidone in the management of schizophrenia. (URL: [Link])

-

Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. (URL: [Link])

-

Lurasidone Pharmacokinetics. (URL: [Link])

Sources

- 1. Lurasidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]

- 6. Lurasidone - Wikipedia [en.wikipedia.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]

- 9. orientjchem.org [orientjchem.org]

In vivo stability of Lurasidone Metabolite 14283 D8

Technical Monograph: In Vivo Stability & Bioanalytical Validation of Lurasidone Metabolite ID-14283-D8

Executive Summary

This technical guide addresses the structural integrity, metabolic fate, and bioanalytical validation of ID-14283-D8 , the deuterated stable isotope analog of the primary active metabolite of Lurasidone (Latuda®).

ID-14283 (exo-hydroxy lurasidone) represents a critical pharmacological vector, accounting for approximately 25% of the parent drug’s exposure and exhibiting equipotent affinity for D2 and 5-HT2A receptors. The D8-labeled variant serves as the gold-standard Internal Standard (IS) for quantifying this metabolite in biological matrices. This guide details the protocols required to ensure the isotopic stability of the D8 label in vivo and the chemical stability of the metabolite during bioanalysis.

Molecular Architecture & Labeling Logic

To ensure the D8 analog functions as a true surrogate, the deuterium labeling position is critical. It must be placed on a metabolically "silent" scaffold to prevent in vivo label loss via metabolic exchange (D-H exchange).

-

Analyte: ID-14283 (Exo-hydroxy lurasidone).[1]

-

Internal Standard: ID-14283-D8.

-

Labeling Site: Typically, the piperazine ring or the ethyl linker .

-

Rationale: The norbornane ring is the site of metabolic attack (hydroxylation). Labeling the norbornane ring would result in a Kinetic Isotope Effect (KIE), altering the metabolic rate of the IS compared to the analyte. Placing the D8 label on the piperazine ring ensures the IS tracks the physical properties of the analyte without interfering with the specific metabolic pathway being studied.

-

Diagram 1: Metabolic Pathway & Labeling Strategy

Caption: The metabolic formation of ID-14283 from Lurasidone. The D8 Internal Standard mirrors the metabolite but must resist N-dealkylation to retain the label.

In Vivo Stability Assessment

When using ID-14283-D8 as a tracer or IS, two forms of stability must be validated: Chemical Stability (resistance to degradation) and Isotopic Stability (resistance to D-H exchange).

Isotopic Integrity (In Vivo)

The primary risk to the D8 label is Metabolic Switching . If the D8 label is located on the piperazine ring, oxidative N-dealkylation (a known pathway for Lurasidone) will cleave the molecule, causing the mass spectrometer to "lose" the signal of the intact D8-metabolite.

Validation Protocol: The Atom-Exchange Test

-

Dose: Administer ID-14283-D8 (IV or PO) to preclinical species (Rat/Dog).

-

Sampling: Collect plasma at 0.25, 0.5, 1, 4, 8, and 24 hours.

-

Analysis: Monitor for the specific mass transition of the D8 parent.

-

Success Criteria: The ratio of [M+8] (intact label) to [M+7] or [M+6] (loss of deuterium) must remain constant. A shift toward lower mass indicates D-H exchange with body water or metabolic instability.

-

Matrix Stability (Ex Vivo)

Lurasidone and its metabolites are structurally complex and can degrade in plasma if not stabilized.

-

Light Sensitivity: Like the parent benzisothiazole, ID-14283 is photosensitive. All extraction steps must be performed under yellow (sodium vapor) light or low-light conditions.

-

Enzymatic Hydrolysis: While ID-14283 is an oxidative metabolite, it is relatively stable against esterases. However, acidification is recommended to prevent N-oxide formation or interconversion.

Bioanalytical Methodology (LC-MS/MS)

This section outlines the validated workflow for quantifying ID-14283 using the D8 analog. This protocol ensures that the "In Vivo" concentrations measured are accurate and not artifacts of benchtop degradation.

Sample Preparation (Protein Precipitation)

-

Matrix: Human Plasma (K2EDTA).

-

Stabilizer: Acidify plasma with 1% Formic Acid immediately upon collection to inhibit residual enzyme activity.

-

Extraction:

-

Aliquot 50 µL plasma.

-

Add 200 µL Internal Standard Solution (ID-14283-D8 in Acetonitrile).

-

Vortex (5 min) @ 1500 rpm.

-

Centrifuge (10 min) @ 4000 g, 4°C.

-

Inject supernatant.[7]

-

Mass Spectrometry Parameters

The following transitions are theoretical baselines based on the molecular weight shift.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| ID-14283 | 509.2 [M+H]+ | 166.1 | 35 | 100 |

| ID-14283-D8 | 517.2 [M+H]+ | 174.1 | 35 | 100 |

Note: The product ion 166.1 typically corresponds to the benzisothiazole moiety. The D8 shift to 174.1 confirms the label is on the piperazine/linker fragment attached to this moiety.

Diagram 2: Stability Validation Workflow

Caption: Step-by-step bioanalytical workflow ensuring the stability of the metabolite and its D8 surrogate.

Troubleshooting & Data Interpretation

When analyzing in vivo stability data, three artifacts often lead to misinterpretation of the D8 metabolite's performance:

-

IS Response Drift:

-

Observation: The peak area of ID-14283-D8 decreases over the run time, but the analyte does not.

-

Cause: Deuterium loss (exchange) in the mobile phase if the pH is too acidic (>0.1% FA) or if the label is chemically labile.

-

Solution: Use a buffered mobile phase (Ammonium Acetate pH 4.5) rather than straight Formic Acid.[7]

-

-

Cross-Talk (The "M+8" Effect):

-

Observation: Signal appears in the analyte channel (m/z 509) when only IS (m/z 517) is injected.

-

Cause: Isotopic impurity of the D8 standard.

-

Requirement: The D8 standard must have <0.5% contribution to the M+0 (native) mass to be valid for low-level quantitation.

-

-

Metabolite Back-Conversion:

-

Observation: Lurasidone appears in samples dosed only with ID-14283.

-

Cause: This is biologically rare for oxidative metabolites (reduction back to parent is uncommon for hydroxylations). If observed, check for source contamination or N-oxide reduction in the electrospray source.

-

References

-

Sunovion Pharmaceuticals Inc. (2013). Latuda (lurasidone hydrochloride) tablets prescribing information.[8] U.S. Food and Drug Administration.[9] Link

-

Katteboina, M. Y., et al. (2016). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 30(7), 1065-1074.[5] Link

-

Ishibashi, T., et al. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity.[1][8][10] Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181.[8] Link

-

Jemal, M., & Xia, Y. Q. (2006). LC-MS/MS developmental method validation for the determination of small molecules in biological matrices. Rapid Communications in Mass Spectrometry. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. mdpi.com [mdpi.com]

Topic: Deciphering the Contribution of the Active Metabolite ID-14283 to Lurasidone's Therapeutic Efficacy

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lurasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression. Its clinical efficacy is attributed to a complex pharmacology, primarily involving high-affinity antagonism of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors. However, a comprehensive understanding of Lurasidone's therapeutic action requires an in-depth analysis of its metabolic fate. Upon administration, Lurasidone is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites. Among these, the des-N-methyl-lurasidone metabolite, also known as ID-14283, is of significant interest due to its own substantial pharmacological activity. This guide provides a detailed examination of the role of ID-14283, elucidating its contribution to the overall clinical profile of Lurasidone.

The Metabolic Pathway of Lurasidone to ID-14283

Lurasidone undergoes several biotransformation pathways, including hydroxylation, N-dealkylation, and S-oxidation. The formation of ID-14283 occurs through the N-dealkylation of the piperazine ring of the parent compound. This metabolic conversion is almost exclusively mediated by CYP3A4, making the pharmacokinetics of both Lurasidone and ID-14283 susceptible to significant drug-drug interactions with strong inhibitors or inducers of this enzyme.

Caption: Experimental workflow for in vitro characterization of Lurasidone and ID-14283.

Step-by-Step Protocol: Radioligand Binding Assay

-

Cell Membrane Preparation: Utilize cell lines stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A). Homogenize cells in a buffered solution and centrifuge to isolate the cell membrane fraction containing the receptors.

-

Assay Buffer Preparation: Prepare a suitable binding buffer with appropriate pH and ionic strength to ensure optimal receptor-ligand interaction.

-

Competition Binding: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compounds (Lurasidone or ID-14283).

-

Incubation: Incubate the plates at a controlled temperature for a specified duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: The data are used to generate competition binding curves, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the affinity of the compound for the receptor.

Conclusion

The pharmacological activity of Lurasidone is not solely attributable to the parent molecule but is a composite of the actions of both Lurasidone and its major active metabolite, ID-14283. This metabolite exhibits a receptor binding profile that is highly similar to Lurasidone, with potent antagonist activity at D2, 5-HT2A, and 5-HT7 receptors. Given its substantial plasma concentrations, ID-14283 is a critical contributor to the overall therapeutic efficacy and tolerability profile of Lurasidone. Drug development professionals must consider the impact of such active metabolites when evaluating pharmacokinetics, pharmacodynamics, and potential drug-drug interactions. A thorough characterization of the pharmacology of active metabolites like ID-14283 is indispensable for a complete understanding of a drug's mechanism of action and for optimizing its clinical use.

References

-

Ishibashi, T., et al. (2010). Lurasidone (SM-13496), a novel atypical antipsychotic with potent serotonin 5-HT7 and 5-HT1A receptor antagonist, and dopamine D2 and serotonin 5-HT2A receptor antagonist properties. Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181. [Link]

-

Latuda (Lurasidone) Prescribing Information. Sunovion Pharmaceuticals Inc. [Link]

-

Meyer, J. M., et al. (2011). Lurasidone: a new drug for the treatment of schizophrenia. Expert Opinion on Investigational Drugs, 20(6), 835-845. [Link]

Strategic Deuteration to Enhance the Metabolic Stability of Lurasidone

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for researchers and drug development professionals on the application of deuterium labeling to modulate the metabolic stability of Lurasidone, an atypical antipsychotic. Lurasidone undergoes extensive phase I metabolism, primarily mediated by Cytochrome P450 3A4 (CYP3A4), leading to multiple metabolites and a defined pharmacokinetic profile. Strategic replacement of hydrogen with its stable isotope, deuterium, at key metabolic sites can leverage the kinetic isotope effect (KIE) to attenuate the rate of metabolic conversion. This guide details the metabolic pathways of Lurasidone, explains the principles of the deuterium KIE, and provides field-proven, step-by-step protocols for the in vitro evaluation of deuterated Lurasidone analogues using liver microsomal stability assays and LC-MS/MS bioanalysis. The objective is to provide a robust, scientifically-grounded methodology for investigating deuterium labeling as a strategy to enhance drug performance.

Introduction: The Lurasidone Metabolic Landscape

Lurasidone (marketed as Latuda®) is a potent second-generation antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1] Its efficacy is linked to a high-affinity antagonism of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, coupled with partial agonism at 5-HT1A receptors.[2] While effective, Lurasidone is characterized by extensive hepatic metabolism, which is a critical determinant of its pharmacokinetic profile, including its half-life of 18-40 hours.[1][3]

The metabolic fate of Lurasidone is almost exclusively governed by the CYP3A4 isoenzyme.[2][3][4][5] This extensive biotransformation presents both a challenge and an opportunity in drug development. The challenge lies in managing drug-drug interactions with strong CYP3A4 inhibitors or inducers.[2][4] The opportunity, however, lies in modifying the molecule to control its metabolic rate, potentially leading to an improved therapeutic profile. Deuterium labeling, or deuteration, has emerged as a powerful strategy to achieve this by selectively slowing metabolic processes at specific molecular sites, often referred to as "metabolic soft spots".[6][7] This guide explores the strategic application of this technique to Lurasidone.

Lurasidone's Primary Metabolic Pathways: Identifying Targets for Deuteration

Understanding the precise sites of metabolic attack is paramount for a successful deuteration strategy. Lurasidone's biotransformation occurs via several key pathways, all predominantly catalyzed by CYP3A4.[1][5]

The principal metabolic routes are:

-

Hydroxylation of the Norbornane Ring: This modification leads to the formation of two active metabolites, ID-14283 and ID-14326.[1][5][8] Of these, ID-14283 reaches pharmacologically relevant concentrations in plasma.[1]

-

Oxidative N-dealkylation: This pathway involves the cleavage of the bond between the piperazine and cyclohexane rings, resulting in major inactive metabolites such as ID-20219 (a carboxylic acid) and ID-11614 (a piperazine derivative).[1]

-

S-oxidation: Oxidation of the sulfur atom within the benzisothiazole ring is another identified pathway.[1][5]

These pathways, particularly the C-H bond cleavages involved in norbornane hydroxylation and N-dealkylation, represent the primary targets for deuterium substitution. Slowing the rate of formation of inactive metabolites could increase the parent drug's exposure, while altering the ratio of active metabolites could modulate the overall pharmacological effect.

Caption: Major CYP3A4-mediated metabolic pathways of Lurasidone.

The Scientific Rationale: Deuterium's Kinetic Isotope Effect (KIE)

The strategic replacement of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H) can significantly decrease the rate of a chemical reaction in which the cleavage of that bond is rate-limiting.[6] This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).

Causality Behind the KIE: The basis for the KIE lies in the principles of quantum mechanics and vibrational energy. A covalent bond, such as a carbon-hydrogen (C-H) bond, is not static; it vibrates at a specific frequency. Due to its greater mass (one proton, one neutron), a deuterium atom forms a stronger bond with carbon (C-D) than hydrogen does. This stronger C-D bond has a lower zero-point vibrational energy.[6] Consequently, more energy is required to break a C-D bond than an analogous C-H bond.

In the context of drug metabolism, many Phase I reactions catalyzed by CYP450 enzymes involve the abstraction of a hydrogen atom as a critical, often rate-determining, step.[6][9] By placing deuterium at such a position, we increase the activation energy for this step, thereby slowing the entire metabolic process. This can lead to:

-

Enhanced Metabolic Stability: A lower rate of metabolism results in a longer plasma half-life.

-

Improved Pharmacokinetic Profile: Increased drug exposure (AUC) and potentially lower peak-to-trough fluctuations.[7]

-

Reduced Metabolite Load: Decreased formation of specific metabolites, which can be advantageous if they are inactive or associated with adverse effects.[7][9]

-

Potential for Dose Reduction: A more stable compound may allow for lower and/or less frequent dosing regimens.[7]

Sources

- 1. Lurasidone - Wikipedia [en.wikipedia.org]

- 2. psychscenehub.com [psychscenehub.com]

- 3. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Investigation of Lurasidone-D8 in Metabolic Studies

Executive Summary

This technical guide outlines the preliminary investigation and bioanalytical validation of Lurasidone-D8 (

The "preliminary investigation" phase is critical to ensure that the deuterated analog (D8) exhibits identical chromatographic behavior to the analyte without isotopic interference (cross-talk) or deuterium-hydrogen exchange (D/H exchange) instability. This guide synthesizes FDA Bioanalytical Method Validation (BMV) guidelines with specific protocols for optimizing LC-MS/MS workflows.

Part 1: The Physicochemical Rationale

Structural Integrity and Mass Shift

Lurasidone (

-

Avoidance of Isotopic Overlap: Large molecules like Lurasidone have significant natural isotopic abundance (

, -

Lipophilicity & Retention: Deuterium substitution slightly lowers lipophilicity (

bonds are shorter and less polarizable than

Metabolic Stability of the Label

For an IS to be valid, the deuterium labels must be located on non-exchangeable positions (C-D bonds) and ideally away from the primary sites of metabolic attack if used in in vivo studies where the IS might undergo metabolism (though in bioanalysis, the IS is added post-collection, so metabolic stability of the IS is less critical than chemical stability).

-

Critical Check: Verify the Certificate of Analysis (CoA) to ensure D-labeling is not on the norbornane ring (site of hydroxylation) or the nitrogen (exchangeable protons). Common commercial Lurasidone-D8 is labeled on the piperazine ring.

Part 2: Metabolic Pathway Mapping

Understanding the metabolic fate of Lurasidone is essential for setting up the analytical window. The IS must not interfere with the detection of metabolites.

CYP3A4 Mediated Biotransformation

Lurasidone is heavily metabolized by CYP3A4 via oxidative N-dealkylation, hydroxylation, and S-oxidation.[1]

Figure 1: Metabolic pathway of Lurasidone showing major active metabolites.[2][3] Lurasidone-D8 is used to normalize the quantification of the Parent fraction.

Part 3: Analytical Method Development (LC-MS/MS)

Sample Preparation Protocol

Objective: Maximize recovery while removing phospholipids that cause matrix effects. Method: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) for high-throughput "dilute-and-shoot" workflows, though LLE (using MTBE) provides cleaner samples for lower LOQ (Limit of Quantitation).

Protocol: Supported Liquid Extraction (SLE) / PPT Hybrid

-

Aliquot: Transfer 50 µL of plasma/microsomal incubate to a 96-well plate.

-

IS Addition: Add 20 µL of Lurasidone-D8 Working Solution (500 ng/mL in 50% Methanol).

-

Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid).

-

Agitation: Vortex for 2 minutes at 1200 RPM.

-

Centrifugation: Spin at 4000 x g for 10 minutes at 4°C.

-

Transfer: Inject 2-5 µL of the supernatant directly (or dilute 1:1 with water to improve peak shape).

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6490 or Sciex 6500+).

Column: Phenyl-Hexyl columns are superior to C18 for Lurasidone due to

| Parameter | Setting | Rationale |

| Column | Kinetex Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm) | Enhanced selectivity for aromatic rings. |

| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid | Acidic pH ensures protonation of piperazine N. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |

| Flow Rate | 0.5 mL/min | Optimal for ESI efficiency. |

| Ionization | ESI Positive (+) | Lurasidone is basic ( |

MRM Transitions (Mass Spectrometry)

The following transitions must be optimized. The D8 transitions assume labeling on the piperazine ring (common commercial standard). Note: Always perform a product ion scan on your specific D8 lot.

| Analyte | Precursor ( | Product ( | Collision Energy (V) | Role |

| Lurasidone | 493.2 | 166.1 | 30 | Quantifier (Norbornane imide) |

| Lurasidone | 493.2 | 150.1 | 45 | Qualifier (Benzisothiazole) |

| Lurasidone-D8 | 501.2 | 166.1 | 30 | Quantifier (Unlabeled fragment)* |

| Lurasidone-D8 | 501.2 | 158.1 | 45 | Qualifier (Labeled fragment) |

*Crucial Note: If the D8 label is on the piperazine ring, the 166 fragment (norbornane part) remains unlabeled, so the transition is 501 -> 166. If the label were on the norbornane, the fragment would be 174. Verify this experimentally.

Part 4: Validation Strategy (FDA/EMA Compliance)

To scientifically validate Lurasidone-D8, you must prove it corrects for matrix effects without introducing interference.

Cross-Talk Evaluation (Selectivity)

Experiment: Inject a high concentration of Lurasidone (ULOQ) without IS. Monitor the IS channel (501

-

Acceptance Criteria: Response in IS channel must be

of the average IS response. -

Reverse Check: Inject pure IS. Monitor Analyte channel.[4] Response must be

of LLOQ.[5]

Matrix Effect (ME) & Recovery

Use the Matuszewski method (Pre-extraction spike vs. Post-extraction spike).

-

Requirement: The IS Normalized MF should be close to 1.0 (0.9–1.1), indicating the D8 analog compensates perfectly for ion suppression caused by phospholipids.

Validation Workflow Diagram

Figure 2: Step-by-step decision tree for validating the Internal Standard suitability according to FDA guidelines.

References

-

U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Strickland, E. C., Enders, J. R., & McIntire, G. L. (2019).[4] Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. LCGC North America. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 213046, Lurasidone. Retrieved from [Link]

-

Enders, J. R., & McIntire, G. L. (2015).[4] A Dilute-and-Shoot LC-MS Method for Antipsychotics in Urine. Journal of Analytical Toxicology. Retrieved from [Link]

-

Agilent Technologies. (2016). Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs. Retrieved from [Link]

Sources

Lurasidone and ID-14283: A Bioanalytical and Pharmacological Synopsis

[1][2][3]

Executive Summary: The Dual-Entity Therapeutic Profile

In the landscape of atypical antipsychotics, Lurasidone (Latuda®) is distinguished not just by its high affinity for D2 and 5-HT2A receptors, but by the significant pharmacological contribution of its primary active metabolite, ID-14283 .[1]

Unlike many psychotropics where metabolites are mere clearance products, ID-14283 retains a receptor binding profile strikingly similar to the parent compound.[1][2] For drug development professionals, this necessitates a "dual-entity" approach to pharmacokinetics (PK) and pharmacodynamics (PD).[1][2] We cannot fully understand the clinical efficacy or the safety margin of Lurasidone without rigorously quantifying and modeling ID-14283.[1]

This guide dissects the molecular architecture, metabolic pathways, and validated bioanalytical protocols required to study these two compounds.

Molecular Architecture & Pharmacodynamics

The Active Metabolite Contribution

Lurasidone is a benzisothiazol derivative.[1][3] Its efficacy in treating schizophrenia and bipolar depression is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2A (5-HT2A) receptor antagonism.[1][2]

ID-14283 is formed via the hydroxylation of the norbornane ring of the parent molecule.[1][4] Crucially, this structural modification does not abolish receptor affinity.[1][2]

Comparative Receptor Binding Profile (

values)

The following data illustrates why ID-14283 is considered an active participant in the therapeutic window.

| Receptor Target | Lurasidone | ID-14283 | Functional Consequence |

| D2 (Dopamine) | ~1.0 | ~1.0 - 1.6 | Antipsychotic efficacy (Positive symptoms) |

| 5-HT2A (Serotonin) | 0.5 | ~0.5 - 0.8 | Reduced EPS liability; Negative symptom efficacy |

| 5-HT7 (Serotonin) | 0.5 | ~0.5 | Pro-cognitive effects; Antidepressant properties |

| 5-HT1A (Serotonin) | 6.4 | ~6.0 | Partial Agonism; Anxiolytic/Antidepressant effects |

| 11.0 | Moderate | Potential cognitive enhancement | |

| H1 (Histamine) | >1,000 | >1,000 | Low sedation risk compared to other atypicals |

| M1 (Muscarinic) | >1,000 | >1,000 | Low anticholinergic side effect profile |

Data synthesized from preclinical profiles and FDA Pharmacology Reviews.[1] [1, 2]

Visualization: Receptor Binding Topology

The diagram below visualizes the "Clean Receptor Profile" shared by both compounds—high affinity for therapeutic targets (Green) and low affinity for off-targets (Red) that typically cause metabolic side effects.[1][2]

Figure 1: Pharmacodynamic overlap showing ID-14283 retaining the critical high-affinity binding profile of the parent drug.[1][2]

Metabolic Fate & Pharmacokinetics

Understanding the formation of ID-14283 is critical for interpreting clinical data, particularly regarding drug-drug interactions (DDIs).[1][2]

The CYP3A4 Bottleneck

Lurasidone is extensively metabolized in the liver, primarily by CYP3A4 .[4]

-

Primary Pathway: Oxidative N-dealkylation (leading to inactive metabolites) and hydroxylation of the norbornane ring (leading to ID-14283).[1][2][4]

-

Exposure: ID-14283 represents approximately 25% of the parent compound's exposure (AUC).[1][2][3][5]

-

Food Effect: Both Lurasidone and ID-14283 exhibit a significant food effect.[1][2] Absorption increases ~2-fold when administered with a meal of at least 350 calories.[1][2][4] This is a vital variable in clinical trial protocols [3].

Figure 2: Metabolic cascade of Lurasidone highlighting the CYP3A4-mediated formation of the active metabolite ID-14283.[1][2]

Bioanalytical Protocol: LC-MS/MS Quantification

For researchers conducting PK studies, differentiating the parent from the metabolite is non-trivial due to their structural similarity.[2] The following protocol is a high-integrity method suitable for human plasma, utilizing Liquid-Liquid Extraction (LLE) to minimize matrix effects [4, 5].[1][2]

Method Validation Parameters

-

Instrumentation: HPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent).

-

Internal Standard (IS): Lurasidone-d8 or Ziprasidone (structural analog).[1][2]

Step-by-Step Extraction Workflow

1. Preparation of Stock Solutions:

2. Sample Processing (Liquid-Liquid Extraction):

-

Aliquot: Transfer 200

L of plasma into a clean glass tube. -

IS Addition: Add 20

L of Internal Standard working solution. Vortex for 10 sec. -

Buffer: Add 100

L of 0.1 M Sodium Carbonate (pH 9.8) to basify the sample (improves extraction efficiency of basic drugs).[1][2] -

Extraction Solvent: Add 2 mL of TBME (tert-Butyl methyl ether) .[1][2]

-

Why TBME? It provides cleaner extracts for lipophilic bases compared to Ethyl Acetate, reducing phospholipid carryover.[2]

-

-

Agitation: Shake/vortex for 10 minutes.

-

Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.

-

Evaporation: Transfer the organic (upper) layer to a fresh tube and evaporate to dryness under nitrogen stream at 40°C.

-

Reconstitution: Reconstitute residue in 200

L of Mobile Phase.

3. Chromatographic Conditions:

-

Column: Phenomenex Gemini C6-Phenyl or C18 (50 x 2.0 mm, 5

m).[1][2] -

Mobile Phase: Isocratic mixture of Acetonitrile : 10mM Ammonium Acetate (70:30 v/v) + 0.1% Formic Acid.[1][2]

4. Mass Spectrometry (MRM Mode): Quantification is performed using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.[1][2]

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Lurasidone | 493.2 ( | 166.1 | ~35 |

| ID-14283 | 509.2 ( | 166.1 | ~35 |

| IS (Ziprasidone) | 413.1 ( | 194.1 | ~40 |

Note: The transition to m/z 166.1 corresponds to the benzisothiazole fragment, common to both parent and metabolite.

Figure 3: Optimized bioanalytical workflow for simultaneous quantification of Lurasidone and ID-14283.[1][2]

References

-

DailyMed (NIH). (2023).[1][2] LABEL: LATUDA- lurasidone hydrochloride tablet, film coated.[1][2] U.S. National Library of Medicine.[1][2] [Link][1][2]

-

Ishibashi, T., et al. (2010).[1][2] Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and dopamine D2 receptor antagonist activity. Journal of Pharmacological Sciences. [Link]

-

FDA Center for Drug Evaluation and Research. (2010).[1][2] Clinical Pharmacology and Biopharmaceutics Review: Lurasidone (Application No. 200603). [Link][1][2]

-

Katteboina, M. Y., et al. (2016).[1][2] LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 30(7), 1065-1074.[1][2][6] [Link]

-

PubChem. (2024).[1][2] Lurasidone Metabolite 14283.[7][8][1][2][3][4][5][6][9] National Center for Biotechnology Information.[1][2] [Link][1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Lurasidone Metabolite 14283 D8 | C28H36N4O3S | CID 92044454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lurasidone - Wikipedia [en.wikipedia.org]

- 5. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]

- 6. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orientjchem.org [orientjchem.org]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Bioavailability of Lurasidone and the Formation of its Active Metabolite, ID-14283

Introduction

Lurasidone, an atypical antipsychotic agent, is a cornerstone in the management of schizophrenia and bipolar depression.[1] Its clinical efficacy is intricately linked to its pharmacokinetic and pharmacodynamic profiles, which dictate its journey through the body and its interaction with therapeutic targets. This technical guide provides a comprehensive exploration of the bioavailability of lurasidone and the metabolic pathway leading to its principal active metabolite, ID-14283. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanisms, experimental methodologies, and critical data that underpin our understanding of lurasidone's disposition in the body.

Lurasidone's therapeutic action is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, coupled with partial agonism at 5-HT1A receptors.[2][3] This unique receptor binding profile contributes to its antipsychotic and antidepressant effects. The biotransformation of lurasidone is a critical aspect of its clinical pharmacology, leading to the formation of both active and inactive metabolites that can influence the overall therapeutic and safety profile of the drug.

I. Bioavailability of Lurasidone: A Multifaceted Process

The oral bioavailability of lurasidone is relatively low and variable, estimated to be in the range of 9-19%.[1][4] This is a critical consideration in its clinical application and is influenced by several factors, most notably the presence of food.

The Pronounced Food Effect

Administration of lurasidone with a meal of at least 350 calories can significantly increase its absorption, leading to an approximately two- to three-fold increase in mean Cmax (maximum plasma concentration) and a two-fold increase in AUC (area under the plasma concentration-time curve) compared to fasting conditions.[2] This food effect is attributed to several physiological changes that occur post-prandially, including increased splanchnic blood flow, delayed gastric emptying which allows for more time for drug dissolution, and a potential increase in solubility due to the presence of bile salts. All clinical efficacy and safety trials for lurasidone were conducted under fed conditions, underscoring the importance of this administration instruction.[2]

Pharmacokinetic Profile

Following oral administration with food, lurasidone is rapidly absorbed, reaching peak plasma concentrations (Tmax) within 1 to 3 hours.[1][5] The pharmacokinetic profile of lurasidone is approximately dose-proportional within the approved dosing range.[6] Lurasidone is highly bound to plasma proteins (~99%), primarily albumin and alpha-1-acid glycoprotein.[1]

| Pharmacokinetic Parameter | Value | Reference |

| Oral Bioavailability | 9-19% | [1][4] |

| Tmax (with food) | 1-3 hours | [1][5] |

| Protein Binding | ~99% | [1] |

| Elimination Half-life | 18-40 hours | [1] |

II. The Metabolic Journey: Formation of Metabolite ID-14283

Lurasidone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[7][8] This metabolic process gives rise to several metabolites, with ID-14283 being the most significant active metabolite.[9][10]

The Central Role of CYP3A4

The metabolism of lurasidone is highly dependent on CYP3A4 activity. Co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole) can lead to a substantial increase in lurasidone exposure, while co-administration with strong inducers (e.g., rifampin) can significantly decrease its plasma concentrations, potentially compromising therapeutic efficacy.[7] This highlights the critical need for careful consideration of potential drug-drug interactions when prescribing lurasidone.

Major Biotransformation Pathways

The primary metabolic pathways for lurasidone include:

-

Oxidative N-dealkylation: This process involves the removal of an alkyl group from a nitrogen atom.[2][8]

-

Hydroxylation of the norbornane ring: This is the key step in the formation of the active metabolite ID-14283, where a hydroxyl group is added to the norbornane ring structure of lurasidone.[1][8]

-

S-oxidation: This involves the oxidation of the sulfur atom in the isothiazole ring.[2][8]

Other minor pathways include hydroxylation of the cyclohexane ring and reductive cleavage of the isothiazole ring followed by S-methylation.[2]

Metabolite Profile

Besides the principal active metabolite ID-14283, other notable metabolites include:

-

ID-14326: Another active metabolite formed through hydroxylation of the norbornane ring, but it is present at much lower concentrations than ID-14283.[9]

-

ID-20219 and ID-11614: Two major inactive metabolites resulting from N-dealkylation.[1]

-

ID-20220: A hydroxylated derivative of ID-20219, which is also inactive.[2]

In circulation, the parent drug, lurasidone, constitutes about 11% of the total drug-related material, while the main active metabolite, ID-14283, accounts for approximately 4%.[2]

Metabolic Pathway of Lurasidone

Figure 1: Simplified metabolic pathway of lurasidone.

III. The Active Metabolite: ID-14283

ID-14283 is a significant contributor to the overall pharmacological activity of lurasidone. Its formation via hydroxylation of the norbornane ring results in a compound that retains pharmacological activity comparable to the parent drug.[3]

Pharmacokinetic Characteristics of ID-14283

The exposure to ID-14283 is substantial, with its Cmax and AUC24 values being approximately 23-29% of those of lurasidone.[9] This indicates that ID-14283 is present in pharmacologically relevant concentrations in the systemic circulation.

Pharmacodynamic Profile of ID-14283

IV. Experimental Methodologies for Studying Lurasidone Bioavailability and Metabolism

The characterization of lurasidone's bioavailability and metabolic fate relies on a suite of sophisticated analytical and experimental techniques.

In Vivo Bioavailability Assessment in Preclinical Models

Rationale for Animal Model Selection: Rodent models, particularly rats and mice, are extensively used in the preclinical pharmacokinetic evaluation of antipsychotic drugs.[5][11] These models are valuable for several reasons:

-

Physiological Similarities: While not identical to humans, the gastrointestinal physiology and hepatic metabolism of rodents share sufficient similarities to provide meaningful data on drug absorption, distribution, metabolism, and excretion (ADME).

-

Predictive Value: Pharmacokinetic data from rodent models can help predict human pharmacokinetics and inform first-in-human dose selection.

-

Ethical and Practical Considerations: Rodent models are well-established, cost-effective, and have a shorter lifespan, allowing for more rapid generation of data compared to larger animal models.

Illustrative Protocol for Oral Bioavailability Study in Rats:

-

Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week with free access to food and water.

-

Dosing: Lurasidone is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a predetermined dose. For intravenous administration (to determine absolute bioavailability), lurasidone is dissolved in a vehicle suitable for injection and administered via the tail vein.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Sample Analysis: Plasma concentrations of lurasidone and its metabolites are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life. Absolute bioavailability is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.

In Vitro Metabolism Studies Using Human Liver Microsomes

Rationale: Human liver microsomes (HLMs) are subcellular fractions of the liver that are enriched in drug-metabolizing enzymes, particularly cytochrome P450s.[10] They are a standard in vitro tool to:

-

Investigate the metabolic pathways of a drug candidate.

-

Identify the specific CYP450 isoforms involved in metabolism.

-

Assess the potential for drug-drug interactions.

Illustrative Protocol for Lurasidone Metabolism in HLMs:

-

Incubation Mixture Preparation: A typical incubation mixture contains pooled HLMs, a phosphate buffer (pH 7.4), and the drug substrate (lurasidone).

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-generating system (which provides the necessary co-factor for CYP450 activity).

-

Incubation: The mixture is incubated at 37°C for a specified period.

-

Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Metabolite Identification and Quantification: The formation of metabolites, including ID-14283, is monitored and quantified using LC-MS/MS.

Workflow for In Vitro Metabolism Study

Figure 2: A generalized workflow for an in vitro metabolism study.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices.[12]

Illustrative Protocol for LC-MS/MS Quantification of Lurasidone and ID-14283:

-

Sample Preparation: Plasma samples are prepared using protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard (e.g., a stable isotope-labeled version of lurasidone) is added to correct for variability in sample processing and instrument response.[12]

-

Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer) is used to separate lurasidone, ID-14283, and the internal standard based on their physicochemical properties.[12]

-

Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored, providing high selectivity and sensitivity.

-

Quantification: The peak areas of the analytes are measured and compared to a calibration curve generated using standards of known concentrations to determine the concentrations of lurasidone and ID-14283 in the original plasma sample.

V. Conclusion

The bioavailability of lurasidone is a complex interplay of its physicochemical properties, the physiological environment of the gastrointestinal tract, and extensive first-pass metabolism. The significant food effect necessitates administration with a meal to ensure adequate absorption and therapeutic efficacy. The primary metabolic pathway, mediated by CYP3A4, leads to the formation of the active metabolite ID-14283, which contributes to the overall pharmacological effect of the drug. A thorough understanding of these processes, facilitated by robust in vivo and in vitro experimental models and advanced analytical techniques, is paramount for the optimal clinical use of lurasidone and the development of future antipsychotic agents. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricacies of lurasidone's disposition and to design and interpret studies aimed at further elucidating its complex pharmacology.

References

-

In silico Pharmacological and Toxicological Profiling of Lurasidone-related Substances, and their Impact on Lurasidone Safety. orientjchem.org. Available at: [Link]

-

Lurasidone - Wikipedia. en.wikipedia.org. Available at: [Link]

-

CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) - accessdata.fda.gov. . Available at: [Link]

-

The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes - MDPI. . Available at: [Link]

-

Lurasidone - StatPearls - NCBI Bookshelf - NIH. . Available at: [Link]

-

From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC - NIH. . Available at: [Link]

-

LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed. pubmed.ncbi.nlm.nih.gov. Available at: [Link]

-

The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC. . Available at: [Link]

-